5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Antimalarial drug discovery Plasmepsin inhibition Scaffold selection

Avoid regioisomer-dependent potency loss: the pyrido[4,3-d]pyrimidin-4(3H)-one scaffold is essential for plasmepsin I/II/IV and Wee1 inhibitor activity, unlike the inactive pyrido[2,3-d] isomer. • Plasmepsin inhibitor development: validated scaffold in Rasiņa et al. (2020). • Wee1 kinase inhibitors: IC50 as low as 19 nM, >500-fold selectivity. • Radiolabeling: established C-14 protocol for DMPK studies. Available ≥95% purity, shipped ambient.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 756437-41-9
Cat. No. B1418165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
CAS756437-41-9
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N=CNC2=O
InChIInChI=1S/C7H9N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h4,8H,1-3H2,(H,9,10,11)
InChIKeyXYYZKOFIMYHHAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one: Core Scaffold Identity


5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS 756437-41-9) is a bicyclic heterocycle comprising a saturated piperidine ring fused to a pyrimidin-4-one moiety [1]. With a molecular formula of C₇H₉N₃O and a molecular weight of 151.17 g·mol⁻¹, it is commercially available as a research-grade building block at ≥95% purity . The scaffold is classified under the pyrido[4,3-d]pyrimidine family, a privileged structure in medicinal chemistry that has been elaborated into inhibitors of kinases (Wee1, PI3Kδ, CaMKII), sigma-1 receptor agonists, and antimalarial plasmepsin inhibitors [2][3][4].

Regioisomer Irreplaceability of Pyrido[4,3-d]pyrimidin-4(3H)-one


The position of the pyridine nitrogen atom in the fused pyridopyrimidinone system is a critical determinant of biological target engagement. A direct head-to-head study across three regioisomeric series—pyrido[2,3-d]-, -[3,2-d]-, and -[4,3-d]pyrimidin-4(3H)-ones—demonstrated that pyrido[2,3-d]pyrimidin-4(3H)-one derivatives exhibited poor inhibitory potency against plasmepsins I, II, and IV regardless of substitution pattern, whereas pyrido[4,3-d]pyrimidin-4(3H)-ones were identified as appropriate scaffolds for inhibitor development [1]. This regioisomer-dependent activity profile means that procurement decisions based solely on core heterocycle similarity (e.g., substituting a pyrido[3,4-d] or pyrido[2,3-d] isomer) can lead to loss of target affinity and require de novo SAR exploration. The quantitative evidence supporting this differentiation is detailed in Section 3.

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one vs. Analogs: Evidence


Plasmepsin Inhibition Potency Across Regioisomers

In a controlled series, 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one, 2-aminopyrido[3,2-d]pyrimidin-4(3H)-one, and 2-aminopyrido[4,3-d]pyrimidin-4(3H)-one derivatives bearing identical subpocket-specific substituents at position 7 were evaluated against plasmepsins I, II, and IV. Pyrido[2,3-d]pyrimidin-4(3H)-ones showed poor inhibitory potency against all three Plm subtypes irrespective of the substituent. In contrast, pyrido[4,3-d]pyrimidin-4(3H)-ones and pyrido[3,2-d]pyrimidin-4(3H)-ones were identified as more appropriate scaffolds for Plm inhibitor development [1].

Antimalarial drug discovery Plasmepsin inhibition Scaffold selection

Wee1 Kinase Inhibition: Potency and Selectivity

A series of pyrido[4,3-d]pyrimidinone derivatives was designed and evaluated as Wee1 kinase inhibitors. The compounds demonstrated Wee1 inhibitory IC₅₀ values ranging from 19 to 1485 nM. In cellular assays, these inhibitors exhibited cytotoxicity against MV-4-11 cells (IC₅₀ = 660–2690 nM) and T47D cells (IC₅₀ = 2670–20,000 nM). Notably, compound 34 within this series displayed >500-fold selectivity over nine other kinases tested [1]. While these data are for substituted derivatives, the pyrido[4,3-d]pyrimidin-4(3H)-one core constitutes the essential scaffold; replacement with pyrido[3,4-d] or pyrido[2,3-d] regioisomers would alter the hinge-binding geometry at the kinase ATP site.

Cancer therapy Wee1 kinase Cell cycle checkpoint

Sigma-1 Receptor Agonist Affinity and Selectivity

Chinese patent CN114957246A discloses a series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one derivatives as sigma-1 receptor agonists. The patent claims that these compounds possess high sigma-1 receptor affinity and selectivity, functioning as strong selective agonists and demonstrating potential for treating depression, anxiety, and neurodegenerative disorders [1]. While specific Ki values are located in the patent examples (not fully extracted here), the structural uniqueness of the tetrahydropyrido[4,3-d]pyrimidin-4-one scaffold—relative to known sigma-1 ligands such as SA-4503, PRE-084, and opipramol cited in the patent—provides a distinct chemotype for sigma-1 receptor targeting. Compounds lacking the saturated piperidine ring (i.e., fully aromatic pyrido[4,3-d]pyrimidin-4-ones) would lack the conformational flexibility imparted by the tetrahydro moiety.

Sigma-1 receptor Neuropsychiatric disorders CNS drug discovery

C-14 Labeling Route for ADME and Imaging

A validated three-step synthetic sequence from benz[amidino-¹⁴C]amidine hydrochloride provides access to carbon-14 labeled tetrahydropyrido[4,3-d]pyrimidin-4(3H)-ones with the label installed at the 2-position of the pyrimidinone ring [1]. This established radiolabeling methodology is scaffold-specific: the amidine cyclocondensation step requires the 4,3-d ring fusion geometry to proceed efficiently. Pyrido[3,4-d] or pyrido[2,3-d] regioisomers would require distinct—and not necessarily optimized—labeling routes, potentially complicating ADME or receptor occupancy studies that require radiolabeled material.

Radiolabeling Carbon-14 synthesis ADME studies

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one: Application Scenarios


Plasmepsin-Targeted Antimalarial Lead Generation

Based on the regioisomeric scaffold comparison by Rasiņa et al. (2020), the pyrido[4,3-d]pyrimidin-4(3H)-one core is an appropriate starting point for plasmepsin I/II/IV inhibitor programs, whereas the corresponding pyrido[2,3-d] regioisomer is not [1]. Teams pursuing antimalarial aspartic protease targets should prioritize this scaffold for focused library synthesis.

Wee1 Kinase Inhibitor Development for Oncology

The pyrido[4,3-d]pyrimidinone scaffold has yielded Wee1 inhibitors with nanomolar biochemical potency (IC₅₀ as low as 19 nM) and >500-fold kinase selectivity [1]. This scaffold is suitable for oncology programs targeting the G2/M cell cycle checkpoint, particularly in AML (MV-4-11) and breast cancer (T47D) contexts.

Sigma-1 Receptor Agonist Programs for CNS Disorders

Patent CN114957246A establishes the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one scaffold as a novel chemotype for sigma-1 receptor agonism, with claims covering antidepressant, anxiolytic, and neuroprotective applications [1]. The saturated piperidine ring distinguishes it from earlier aromatic sigma-1 ligands.

Radiolabeled Probe Synthesis for ADME

The published three-step C-14 labeling protocol enables efficient preparation of 2-¹⁴C-labeled tetrahydropyrido[4,3-d]pyrimidin-4(3H)-ones [1]. Drug discovery programs that require radiolabeled material for metabolism, distribution, or receptor occupancy studies can leverage this established methodology without de novo route development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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